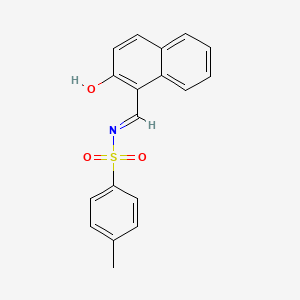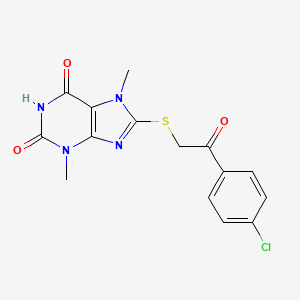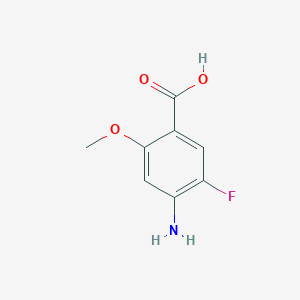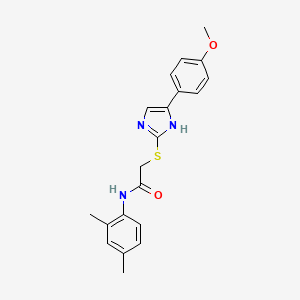
YNT-185 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YNT 185 est un agoniste sélectif non peptidique du récepteur de l'orexine de type 2. Les récepteurs de l'orexine sont des récepteurs couplés aux protéines G qui jouent un rôle crucial dans la régulation du sommeil et de l'éveil. YNT 185 a montré qu'il améliorait les symptômes de la narcolepsie-cataplexie chez les modèles murins en favorisant l'éveil sans affecter la température corporelle .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de YNT 185 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse détaillée et les conditions de réaction sont exclusives et ne sont pas entièrement divulguées dans le domaine public. on sait que le composé est synthétisé par une série de réactions chimiques qui impliquent l'utilisation de divers réactifs et catalyseurs .
Méthodes de production industrielle
Les méthodes de production industrielle de YNT 185 ne sont pas largement disponiblesLe processus de production implique des mesures strictes de contrôle de la qualité pour garantir une pureté et une cohérence élevées .
Analyse Des Réactions Chimiques
Types de réactions
YNT 185 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : YNT 185 peut être réduit pour former des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec différents groupes fonctionnels, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
YNT 185 a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier les voies de signalisation du récepteur de l'orexine.
Biologie : Employé dans la recherche pour comprendre le rôle des récepteurs de l'orexine dans la régulation du sommeil-éveil.
Médecine : Étudié pour son utilisation thérapeutique potentielle dans le traitement de la narcolepsie et d'autres troubles du sommeil.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'orexine .
Mécanisme d'action
YNT 185 exerce ses effets en se liant sélectivement et en activant le récepteur de l'orexine de type 2. Cette activation conduit à la dépolarisation des neurones histaminergiques exprimant l'orexine dans le cerveau, favorisant l'éveil. Le composé imite l'action des orexines endogènes, qui sont des neuropeptides qui régulent le sommeil et l'éveil .
Applications De Recherche Scientifique
YNT 185 has several scientific research applications, including:
Chemistry: Used as a tool compound to study orexin receptor signaling pathways.
Biology: Employed in research to understand the role of orexin receptors in sleep-wake regulation.
Medicine: Investigated for its potential therapeutic use in treating narcolepsy and other sleep disorders.
Industry: Utilized in the development of new drugs targeting orexin receptors .
Mécanisme D'action
YNT 185 exerts its effects by selectively binding to and activating the orexin type-2 receptor. This activation leads to the depolarization of orexin-expressing histaminergic neurons in the brain, promoting wakefulness. The compound mimics the action of endogenous orexins, which are neuropeptides that regulate sleep and wakefulness .
Comparaison Avec Des Composés Similaires
Composés similaires
Suvorexant : Un antagoniste dual du récepteur de l'orexine utilisé cliniquement pour traiter l'insomnie.
Almorexant : Un autre antagoniste dual du récepteur de l'orexine étudié pour son utilisation potentielle dans les troubles du sommeil.
SB-649868 : Un antagoniste sélectif du récepteur de l'orexine avec des applications similaires
Unicité de YNT 185
YNT 185 est unique dans son agonisme sélectif du récepteur de l'orexine de type 2, alors que de nombreux autres composés ciblant les récepteurs de l'orexine sont des antagonistes. Cet agonisme sélectif rend YNT 185 particulièrement précieux pour l'étude de l'activation des récepteurs de l'orexine et de leur rôle dans la régulation du sommeil-éveil .
Propriétés
IUPAC Name |
2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5S.2ClH/c1-37(2)29-15-7-6-14-28(29)32(39)35-19-18-34-26-12-9-13-27(22-26)36-44(41,42)31-21-24(16-17-30(31)43-5)23-10-8-11-25(20-23)33(40)38(3)4;;/h6-17,20-22,34,36H,18-19H2,1-5H3,(H,35,39);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIORBDHFHVKRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39Cl2N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(4-fluorophenyl)methyl]-3-methyl-8-[(4-methylpiperazin-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2434678.png)
![4-(2,4-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2434679.png)



![2-phenyl-7-(piperidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2434684.png)

![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2434687.png)
![N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2434689.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2434693.png)
![N-ethyl-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B2434694.png)
